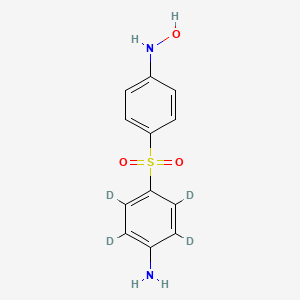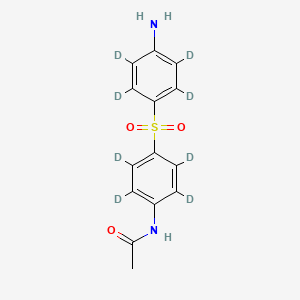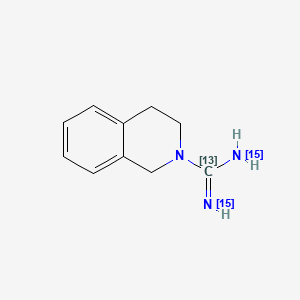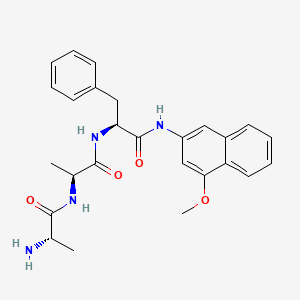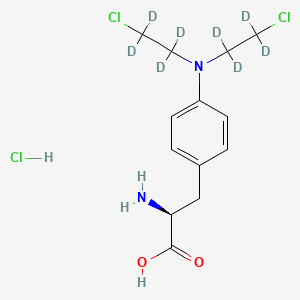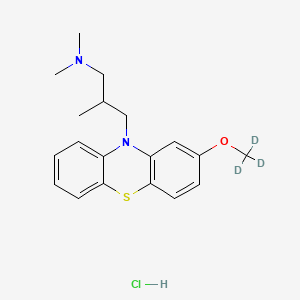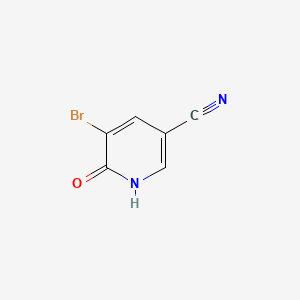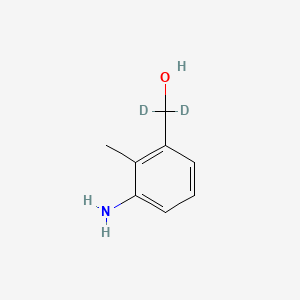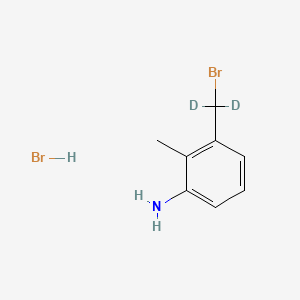
Acide 3-Bodipy-propanoïque N-Phénéthylspiperone Amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bodipy-propanoic Acid N-Phenethylspiperone Amide is a fluorescent analogue of Spiperone, a compound known for its use in neuropharmacology . This compound is characterized by its molecular formula C45H48BF3N6O3 and a molecular weight of 788.71 . It is primarily used for research purposes, particularly in the fields of chemistry and biology .
Applications De Recherche Scientifique
3-Bodipy-propanoic Acid N-Phenethylspiperone Amide has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe to study various chemical reactions and interactions.
Biology: The compound is employed in cellular imaging and tracking due to its fluorescent properties.
Medicine: Research involving this compound includes studying receptor binding and signaling pathways.
Méthodes De Préparation
The synthesis of 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide involves several steps. The process typically starts with the preparation of the Bodipy core, followed by the attachment of the propanoic acid and N-phenethylspiperone groups. The reaction conditions often include the use of solvents such as chloroform, dichloromethane, and dimethyl sulfoxide (DMSO)
Analyse Des Réactions Chimiques
3-Bodipy-propanoic Acid N-Phenethylspiperone Amide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the spiperone moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Mécanisme D'action
The mechanism of action of 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorescent properties of the compound allow researchers to visualize and track these interactions in real-time. The pathways involved often include receptor-mediated signaling, which can be studied using various imaging techniques .
Comparaison Avec Des Composés Similaires
3-Bodipy-propanoic Acid N-Phenethylspiperone Amide is unique due to its combination of fluorescent properties and its structural similarity to Spiperone. Similar compounds include:
Bodipy derivatives: These compounds share the Bodipy core but differ in their functional groups.
Spiperone analogues: These compounds have structural similarities to Spiperone but lack the fluorescent properties of 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide.
The uniqueness of 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide lies in its ability to combine the properties of both Bodipy and Spiperone, making it a valuable tool in research applications .
Propriétés
IUPAC Name |
3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[4-[2-[8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]ethyl]phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H48BF3N6O3/c1-32-29-33(2)54-41(32)30-40-19-18-39(55(40)46(54,48)49)20-21-43(57)50-37-16-10-34(11-17-37)22-26-52-31-53(38-7-4-3-5-8-38)45(44(52)58)23-27-51(28-24-45)25-6-9-42(56)35-12-14-36(47)15-13-35/h3-5,7-8,10-19,29-30H,6,9,20-28,31H2,1-2H3,(H,50,57) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVNLSGOIFEWSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NC4=CC=C(C=C4)CCN5CN(C6(C5=O)CCN(CC6)CCCC(=O)C7=CC=C(C=C7)F)C8=CC=CC=C8)C)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H48BF3N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661824 |
Source


|
| Record name | (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-[4-(2-{8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl}ethyl)phenyl]propanamidato)(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121086-10-0 |
Source


|
| Record name | (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-[4-(2-{8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl}ethyl)phenyl]propanamidato)(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
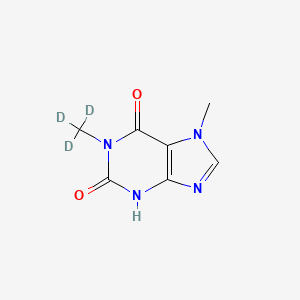
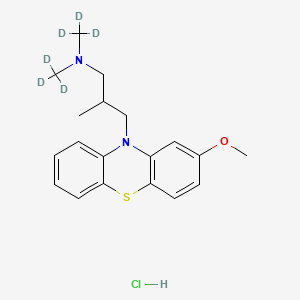
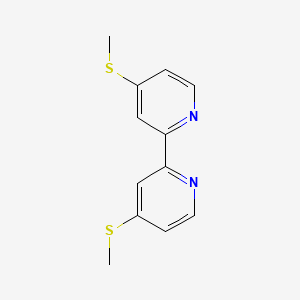
![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)
![(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene](/img/structure/B563171.png)
